

Application Notes and Protocols for cAMP Functional Assays with 7-Hydroxymitragynine

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Compound of Interest

Compound Name: **7-Hydroxymitragynine**

Cat. No.: **B600473**

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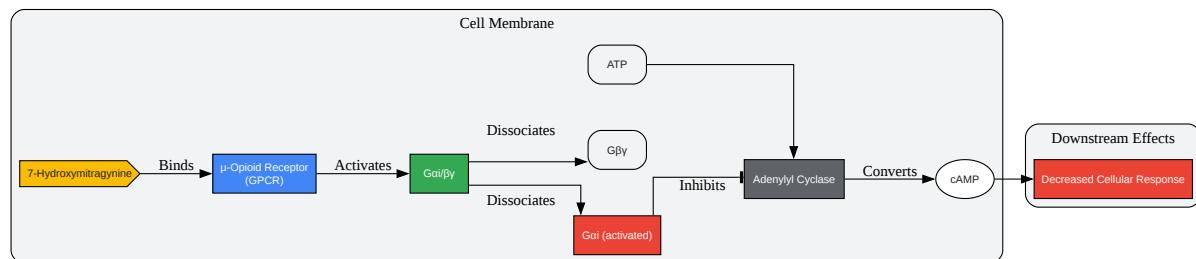
Introduction

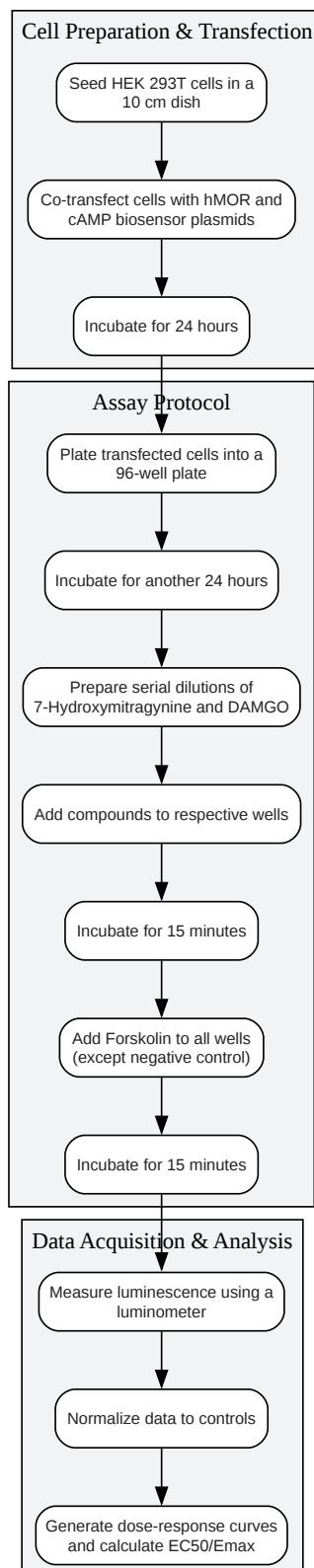
7-Hydroxymitragynine is a potent, active alkaloid derived from the kratom plant (*Mitragyna speciosa*) and is also a metabolite of mitragynine.^{[1][2]} It is recognized for its analgesic properties, which are primarily mediated through its activity as a G-protein biased partial agonist at the mu-opioid receptor (μ OR).^{[1][2][3]} This biased agonism preferentially activates G-protein signaling pathways over the β -arrestin pathway, which is hypothesized to contribute to a potentially wider therapeutic window compared to classical opioids.^{[2][3]} A key downstream effect of **7-Hydroxymitragynine**'s activation of the G α i/o pathway is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.^[4] This application note provides detailed protocols for conducting cAMP functional assays to characterize the activity of **7-Hydroxymitragynine** at the mu-opioid receptor.

Signaling Pathway of 7-Hydroxymitragynine at the Mu-Opioid Receptor

7-Hydroxymitragynine binds to the mu-opioid receptor, a G-protein coupled receptor (GPCR). This binding event stabilizes a receptor conformation that preferentially activates the inhibitory G-protein complex (G α i/o). The activated G α i subunit dissociates from the G β γ dimer and inhibits the activity of adenylyl cyclase. Adenylyl cyclase is responsible for the conversion of

ATP to cAMP. Consequently, the inhibition of adenylyl cyclase by the G_{ai} subunit leads to a reduction in the intracellular concentration of cAMP.[4]



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